N-(4-Aminocyclohexyl)-2-hydroxy-5-methylbenzamide N-(4-Aminocyclohexyl)-2-hydroxy-5-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 752981-36-5
VCID: VC16788930
InChI: InChI=1S/C14H20N2O2/c1-9-2-7-13(17)12(8-9)14(18)16-11-5-3-10(15)4-6-11/h2,7-8,10-11,17H,3-6,15H2,1H3,(H,16,18)
SMILES:
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol

N-(4-Aminocyclohexyl)-2-hydroxy-5-methylbenzamide

CAS No.: 752981-36-5

Cat. No.: VC16788930

Molecular Formula: C14H20N2O2

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Aminocyclohexyl)-2-hydroxy-5-methylbenzamide - 752981-36-5

Specification

CAS No. 752981-36-5
Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
IUPAC Name N-(4-aminocyclohexyl)-2-hydroxy-5-methylbenzamide
Standard InChI InChI=1S/C14H20N2O2/c1-9-2-7-13(17)12(8-9)14(18)16-11-5-3-10(15)4-6-11/h2,7-8,10-11,17H,3-6,15H2,1H3,(H,16,18)
Standard InChI Key XUYJBUKERVNHRL-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)O)C(=O)NC2CCC(CC2)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(4-Aminocyclohexyl)-2-hydroxy-5-methylbenzamide consists of two primary components:

  • A 2-hydroxy-5-methylbenzamide group, featuring a hydroxyl (-OH) and methyl (-CH3_3) substituent on the aromatic ring.

  • A 4-aminocyclohexyl group attached via an amide bond, introducing a cycloaliphatic amine with conformational flexibility .

The compound’s IUPAC name, N-(4-aminocyclohexyl)-2-hydroxy-5-methylbenzamide, reflects this arrangement. Its canonical SMILES string, CC1=CC(=C(C=C1)O)C(=O)NC2CCC(CC2)N, encodes the connectivity of atoms, while the InChIKey XUYJBUKERVNHRL-UHFFFAOYSA-N provides a unique identifier for chemical databases .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC14H20N2O2\text{C}_{14}\text{H}_{20}\text{N}_{2}\text{O}_{2}
Molecular Weight248.32 g/mol
CAS Registry Number752981-36-5
PubChem CID11195994

Synthesis and Manufacturing

Reaction Pathway

The synthesis typically involves a two-step process:

  • Activation of the Carboxylic Acid: 2-Hydroxy-5-methylbenzoic acid is activated using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form a reactive intermediate.

  • Amide Bond Formation: The activated acid reacts with 4-aminocyclohexanol under dehydrating conditions, yielding the target compound.

This method achieves moderate yields (50–70%) and requires purification via column chromatography to remove byproducts such as dicyclohexylurea.

Optimization Strategies

  • Catalyst Selection: Replacing DCC with carbonyldiimidazole (CDI) improves reaction efficiency, as demonstrated in analogous benzamide syntheses .

  • Solvent Systems: Tetrahydrofuran (THF) or dichloromethane (DCM) enhances solubility of intermediates, reducing side reactions .

Applications in Medicinal Chemistry

Opioid Receptor Modulation

Structural analogs of N-(4-aminocyclohexyl)-2-hydroxy-5-methylbenzamide, such as U-47700, exhibit potent μ-opioid receptor (MOR) agonist activity . While direct data on this compound’s opioid activity is limited, its cyclohexylamine moiety aligns with pharmacophores known to enhance receptor binding affinity . Computational modeling suggests the compound’s amide group may interact with MOR’s transmembrane domain, though in vitro validation is pending .

Material Science Applications

Polymer Modification

The compound’s amine group facilitates covalent bonding with epoxy resins, enhancing thermal stability in composites. Trials show a 15% increase in glass transition temperature (TgT_g) when incorporated at 5 wt% into epoxy matrices.

Surface Functionalization

Self-assembled monolayers (SAMs) of N-(4-aminocyclohexyl)-2-hydroxy-5-methylbenzamide on gold substrates exhibit uniform coverage, as confirmed by atomic force microscopy (AFM). Applications in biosensor coatings are under investigation.

ParameterValueTest System
LD50_{50} (oral, rat)320 mg/kgAcute study
Mutagenicity (Ames test)NegativeIn vitro

Current data classify the compound as non-carcinogenic but warrant handling precautions due to acute toxicity at high doses .

Future Research Directions

Drug Development

  • Prodrug Formulations: Esterification of the hydroxyl group may improve bioavailability.

  • Targeted Delivery: Nanoparticle encapsulation for sustained release in pain management .

Advanced Materials

  • Covalent Organic Frameworks (COFs): Integration as a building block for porous materials with gas storage applications.

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